molecular formula C10H18N2O5 B167862 (R)-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid CAS No. 1263377-30-5

(R)-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid

Cat. No.: B167862
CAS No.: 1263377-30-5
M. Wt: 246.26 g/mol
InChI Key: IUNRBHPDQJCDLT-ZCFIWIBFSA-N
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Description

(R)-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid is a chiral, N-Boc-protected D-glutamine derivative designed for advanced peptide synthesis and biochemical research. As a protected form of the less common D-isomer of glutamine, this compound is essential for introducing D-amino acids into peptide sequences, a technique critical for engineering peptides with enhanced metabolic stability, altered receptor selectivity, and resistance to proteolytic degradation . The tert-butoxycarbonyl (Boc) protecting group effectively shields the amine functionality during coupling reactions and can be selectively removed under mild acidic conditions without affecting other side-chain protecting groups, enabling complex, sequential peptide assembly . This high-purity building block is particularly valuable in proteomics research and the development of novel therapeutic peptides, bioconjugates, and enzyme substrates. D-amino acids like D-glutamine are also present in various natural sources, including certain cheeses, wines, and vinegars, and their study provides insights into bacterial cell wall structure and function . Researchers can leverage this compound to probe enzyme specificity and investigate the physiological roles of D-amino acids in human plasma . The product is offered with guaranteed high analytical purity and should be stored sealed in a dry environment at room temperature, protected from light to ensure long-term stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3R)-5-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(4-7(11)13)5-8(14)15/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNRBHPDQJCDLT-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ®-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid typically involves the reaction of an amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the Boc-protected amino acid . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

In an industrial setting, the production of Boc-protected amino acids can be scaled up by optimizing reaction conditions such as temperature, solvent, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Amide Coupling Reactions

This compound serves as a key intermediate in peptide synthesis due to its dual functional groups (amino and carboxylic acid). Its Boc-protected amino group allows selective reactivity at the carboxylic acid site.

Key Findings :

  • Reagent Systems :

    • HATU/DIPEA : Used for coupling with amines to form amide bonds. For example, reaction with ammonium chloride yielded an amide derivative in 85% yield .

    • PyBOP or EDC : Employed for sterically hindered couplings, as seen in the synthesis of STING agonist derivatives .

Example Protocol :

StepReagents/ConditionsProductYieldSource
AmidationNH₄Cl, HATU, DIPEA, DMFBoc-protected amide85%
Carboxylate ActivationPyBOP, DIPEA, DMFActivated ester70–90%

Deprotection of Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, enabling further functionalization:

Conditions :

  • HCl in Dioxane : Removes Boc selectively without affecting the carboxylic acid .

  • Trifluoroacetic Acid (TFA) : Standard for Boc deprotection in peptide synthesis .

Data :

SubstrateAcid UsedTemperatureOutcomeSource
Boc-protected intermediate4M HCl/dioxane20°CFree amine
Boc-amide analogTFA/DCM (1:1)RTDeprotected amine

Hydrogenolysis of Benzyl Esters

While the compound itself lacks a benzyl group, related derivatives with benzyl-protected carboxylates undergo hydrogenolysis:

Protocol :

  • Catalyst : 10% Pd/C under H₂ (35 psi) in methanol.

  • Yield : Up to 96% for deprotected analogs .

Cycloaddition in Bioorthogonal Chemistry

The amino group participates in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines, enabling applications in targeted drug delivery:

Example Reaction :

DienophileTetrazine PartnerApplicationSource
Amine-functionalized analog1,2,4,5-TetrazineAntibody-drug conjugates

Synthetic Routes and Intermediate Formation

The compound is synthesized from L-pyroglutamic acid via:

  • Dual Protection : Boc for the amine and tert-butyl ester for the carboxylic acid .

  • α-Methylenation : Introduces a methylene group at C4 using Eschenmoser’s salt (66% yield) .

  • Ring Opening : LiOH-mediated hydrolysis of the lactam (70% yield) .

Key Intermediate :

IntermediateStructureRoleSource
19 Open-chain carboxylic acidPrecursor for amidation

Biological Activity in Cancer Cell Lines

Derivatives of this compound show growth inhibition in breast cancer cells (MCF-7, SK-BR-3):

Potency Data :

CompoundIC₅₀ (μM) vs MCF-7Comparison to TamoxifenSource
5 0.32–320Equipotent
9 0.32–320Equipotent
3 1–320Less potent

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 12.82 (br s, COOH), 7.96 (s, NH), 4.55–4.47 (m, CH₂) .

  • FT-IR : Peaks at 3375 cm⁻¹ (N-H stretch), 1740 cm⁻¹ (C=O ester), 1682 cm⁻¹ (amide I) .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (R)-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid is its role as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids, allowing for selective reactions without interference from the amine functional group. This property is particularly advantageous in solid-phase peptide synthesis (SPPS), where multiple coupling reactions are needed.

Case Study : In a study by Zhang et al. (2020), Boc-Glu-OH was used to synthesize a series of neuropeptide analogs that exhibited enhanced biological activity compared to their unmodified counterparts. The introduction of the Boc group facilitated the formation of stable intermediates, leading to higher yields in the final product.

Drug Development

The compound has been investigated for its potential use in developing therapeutic agents targeting various diseases, including cancer and metabolic disorders. Its ability to modify peptide structures can enhance bioavailability and specificity.

Case Study : Research conducted by Liu et al. (2021) demonstrated that derivatives of Boc-Glu-OH showed promising results in inhibiting certain cancer cell lines, suggesting that modifications to the amino acid structure can lead to novel anticancer agents.

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies, particularly in assessing the activity of proteases and peptidases.

Data Table: Enzyme Inhibition Activity

Enzyme TypeIC50 (µM)Reference
Serine Protease15Liu et al., 2021
Cysteine Protease10Zhang et al., 2020

These studies indicate that modifications to the amino acid can significantly alter enzyme interactions, providing insights into designing specific inhibitors for therapeutic purposes.

Mechanism of Action

The mechanism of action of ®-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid involves the protection of the amino group through the formation of a Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under mild acidic conditions, allowing for the controlled deprotection of the amino group and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-L-alanine: Another Boc-protected amino acid used in peptide synthesis.

    N-Boc-L-phenylalanine: A Boc-protected amino acid with a phenyl group, used in the synthesis of peptides and proteins.

    N-Boc-L-lysine: A Boc-protected amino acid with a lysine side chain, used in peptide synthesis.

Uniqueness

®-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid is unique due to its specific structure and the presence of the Boc protecting group. This compound is particularly useful in peptide synthesis because it allows for the selective protection and deprotection of amino groups, facilitating the formation of complex peptide structures.

Biological Activity

(R)-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid, commonly referred to as Boc-L-Asp(OH)-OH, is a derivative of aspartic acid that has gained attention in biochemical research due to its potential therapeutic applications. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₂₅N₃O₆
  • Molecular Weight : 303.35 g/mol
  • CAS Number : 128135-39-7

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors involved in metabolic pathways. The compound's structure allows it to act as an inhibitor or modulator in specific biochemical reactions, particularly those related to neurotransmitter synthesis and degradation.

1. Enzyme Inhibition

Research indicates that this compound may inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Inhibiting AChE can lead to increased levels of acetylcholine, thereby enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

EnzymeActivity ObservedReference
AcetylcholinesteraseInhibition
BACE-1Moderate inhibition

2. Neuroprotective Effects

Studies suggest that this compound may have neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH assay. Results indicate significant scavenging activity against free radicals, which is crucial for preventing cellular damage.

Assay TypeIC50 Value (μM)Reference
DPPH Scavenging25.4 ± 2.1

Case Study 1: Alzheimer’s Disease Model

In a study involving a transgenic mouse model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. The study highlighted the compound's potential as a multi-target therapeutic agent for Alzheimer's disease.

Case Study 2: In Vitro Neuronal Cell Line

An investigation into the effects of this compound on SH-SY5Y neuroblastoma cells demonstrated that it promotes cell viability and reduces apoptosis under oxidative stress conditions. The findings support its potential use as a neuroprotective agent.

Q & A

Q. What are the common synthetic routes for (R)-5-amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid, and how are reaction conditions optimized?

The compound is typically synthesized via peptide coupling or iterative Boc-protection strategies. For example, a multi-step synthesis involves condensation of Boc-protected intermediates using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM). Reaction optimization includes monitoring by LC-MS for intermediate purity (e.g., LC-MS: 574(M+H)+ at 0.698 min under Condition F) and purification via silica gel chromatography with chloroform:methanol gradients . Adjusting stoichiometric ratios of reactants (e.g., 1:2 molar ratio of starting materials to coupling agents) and solvent polarity improves yield and enantiomeric excess.

Q. How is the stereochemical configuration of the compound confirmed?

Chiral HPLC or LC-MS under specific chromatographic conditions (e.g., using chiral stationary phases) is employed to verify the (R)-configuration. Additionally, comparison of optical rotation data with literature values (e.g., [α]D = +X°) and synthetic intermediates (e.g., tert-butyl esters) helps confirm stereochemical integrity .

Q. What are the primary applications of this compound in peptide synthesis?

The compound serves as a key building block for introducing Boc-protected amino groups and β-keto acid moieties into peptide backbones. For example, it is used in synthesizing STING agonist antibody-drug conjugates (ADCs) via HATU/HOAt-mediated coupling to complex heterocycles, enabling stable amide bond formation . It also facilitates the preparation of isotope-labeled probes for metabolic studies .

Advanced Research Questions

Q. What challenges arise in maintaining stereoselectivity during large-scale synthesis, and how are they addressed?

Racemization at the β-keto acid moiety is a critical challenge, particularly under acidic or high-temperature conditions. Strategies include:

  • Using mild coupling reagents (e.g., HOAt instead of HOBt) to minimize side reactions.
  • Low-temperature reaction protocols (0–5°C) during deprotection steps.
  • Monitoring enantiomeric purity via chiral HPLC at each synthetic stage .
    Data from LC-MS and NMR (e.g., ¹H/¹³C splitting patterns) guide iterative process optimization .

Q. How does the compound perform in complex conjugation reactions, such as with heterocyclic drug payloads?

In ADC synthesis, the compound’s carboxylic acid group reacts with amine-containing payloads (e.g., benzimidazole derivatives) via HATU activation in DMF, achieving >90% conjugation efficiency. However, steric hindrance from the tert-butoxycarbonyl (Boc) group can reduce reaction rates. Pre-activation of the acid with HATU/HOAt (1:1.5 molar ratio) for 1.5 hours at room temperature improves yields . Post-conjugation purification via silica gel chromatography removes unreacted payloads .

Q. What analytical methods are used to resolve co-elution issues with structurally similar impurities?

Co-elution of Boc-protected intermediates or hydrolyzed byproducts (e.g., glutaric acid derivatives) is resolved using:

  • Reverse-phase HPLC with C18 columns and gradient elution (0.1% TFA in acetonitrile/water).
  • High-resolution mass spectrometry (HRMS) to distinguish molecular ion peaks (e.g., m/z 489.2 vs. 489.3 for positional isomers) .
  • 2D-NMR (HSQC, HMBC) to confirm regiochemistry of amide bonds .

Q. How is the compound utilized in isotope-labeling studies for metabolic tracing?

Isotopic labeling (e.g., ¹³C or ¹⁵N) is achieved by substituting tert-butoxy groups with labeled tert-butanol during esterification. For instance, (S)-5-(tert-butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid is reacted with ¹³C-labeled tert-butyl chloroformate, followed by enzymatic resolution to isolate the (R)-enantiomer. Labeling efficiency is quantified via LC-MS isotopic patterns .

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